Bis(H-Orn(Boc))-rhodamine 110

protease assay fluorogenic substrate sensitivity

Bis(H-Orn(Boc))-rhodamine 110 is a symmetric, non-fluorescent bis-amide derivative of rhodamine 110 (R110) in which both amino groups of the xanthene core are functionalized with tert-butyloxycarbonyl (Boc)-protected L-ornithine residues. Upon enzymatic cleavage of one or both amide bonds, the latent fluorophore is released, generating a bright green fluorescent signal (excitation/emission maxima ~492–498 nm / 521–529 nm) that is compatible with standard FITC filter sets.

Molecular Formula C40H50N6O9
Molecular Weight 758.86
Cat. No. B1165845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(H-Orn(Boc))-rhodamine 110
SynonymsBis(H-Orn(Boc))-rhodamine
Molecular FormulaC40H50N6O9
Molecular Weight758.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(H-Orn(Boc))-rhodamine 110 – Fluorogenic Protease Substrate for Procurement Evaluation


Bis(H-Orn(Boc))-rhodamine 110 is a symmetric, non-fluorescent bis-amide derivative of rhodamine 110 (R110) in which both amino groups of the xanthene core are functionalized with tert-butyloxycarbonyl (Boc)-protected L-ornithine residues . Upon enzymatic cleavage of one or both amide bonds, the latent fluorophore is released, generating a bright green fluorescent signal (excitation/emission maxima ~492–498 nm / 521–529 nm) that is compatible with standard FITC filter sets [1]. The compound has a molecular formula of C₄₀H₅₀N₆O₉ and a molecular weight of 758.87 g/mol, and is supplied at >95% purity for research applications .

Why Bis(H-Orn(Boc))-rhodamine 110 Cannot Be Replaced by Generic R110 Substrates


Rhodamine 110 bis-amide substrates are not functionally interchangeable because the amino acid residue attached to the R110 core dictates enzyme recognition, cleavage kinetics, and selectivity [1]. A generic substrate such as (Z-Arg)₂-R110 is optimized for trypsin-like proteases that recognize a basic guanidine side chain, whereas the ornithine residue in Bis(H-Orn(Boc))-rhodamine 110 presents a shorter δ-amino side chain and a Boc protecting group, creating a distinct steric and electronic environment at the active site. Additionally, the choice of protecting group (Boc vs. Cbz) affects both the substrate's cell permeability and the conditions under which the protecting group can be removed, precluding simple substitution of one bis-amide R110 analog for another in quantitative assays [2].

Bis(H-Orn(Boc))-rhodamine 110 – Quantitative Differentiation Evidence vs. Closest Analogs


Fluorogenic Sensitivity: R110 Bis-Amide Substrates vs. AMC-Based Substrates

Symmetric rhodamine 110 bis-amide substrates, including Bis(H-Orn(Boc))-rhodamine 110, exhibit approximately 3,500-fold fluorescence enhancement upon the first amide bond cleavage, and the R110 fluorophore class provides up to 300-fold higher assay sensitivity compared to analogous 7-amino-4-methylcoumarin (AMC)-based substrates [1][2]. In contrast, the comparator H-Orn(Boc)-AMC utilizes the AMC fluorophore, which has lower quantum yield and blue-shifted excitation/emission (Ex/Em ~380/460 nm) that increases interference from test compounds and library autofluorescence [2].

protease assay fluorogenic substrate sensitivity

Spectral Interference Reduction: R110 vs. AMC Fluorophores

The red-shifted excitation and emission of the rhodamine 110 fluorophore (Ex/Em 492/529 nm) used in Bis(H-Orn(Boc))-rhodamine 110 generates less interference with components of color-based assays and potential inhibitors in screening libraries compared to coumarin derivatives such as AMC (Ex/Em 380/460 nm) [1]. This spectral separation from the UV-blue region reduces false-positive rates caused by autofluorescence of chemical libraries, a well-documented limitation of AMC-based substrates.

high-throughput screening fluorescence interference spectral properties

Protecting Group Orthogonality: Boc vs. Cbz in R110 Substrate Design

Bis(H-Orn(Boc))-rhodamine 110 employs acid-labile tert-butyloxycarbonyl (Boc) protecting groups on the δ-amino position of each ornithine residue, in contrast to the widely used (Z-Arg)₂-R110 (BZAR), which utilizes benzyloxycarbonyl (Cbz/Z) protection [1]. The Boc group can be selectively removed under mild acidic conditions (e.g., TFA treatment) while the Cbz group requires hydrogenolysis or strong acid, enabling orthogonal deprotection strategies in multi-step assay protocols or prodrug designs [2]. No head-to-head quantitative deprotection kinetics for this specific compound were identified in the available literature.

protecting group strategy solid-phase peptide synthesis Boc-Cbz orthogonality

Amino Acid Recognition: Ornithine vs. Arginine Residue in R110 Substrates

The ornithine residue in Bis(H-Orn(Boc))-rhodamine 110 bears a δ-amino group with a three-methylene side chain, differing from arginine (three-methylene plus guanidine) in (Z-Arg)₂-R110. Literature on dipeptide R110 substrates demonstrates that the P1 residue identity dramatically affects enzyme selectivity: (Z-Phe-Arg)₂-R110 is 820-fold more selective for cathepsin L over cathepsin B, while (Z-Arg-Arg)₂-R110 is 360-fold more selective [1]. Although direct kinetic data (Km, kcat, kcat/Km) for Bis(H-Orn(Boc))-rhodamine 110 with specific proteases were not found in the peer-reviewed literature, the known structure-activity relationships of R110 bis-amide substrates indicate that the ornithine residue should confer a distinct enzyme selectivity profile compared to arginine- or lysine-containing analogs [1][2].

enzyme specificity substrate selectivity protease recognition

Purity and Specification Benchmarking: Bis(H-Orn(Boc))-rhodamine 110

Bis(H-Orn(Boc))-rhodamine 110 is commercially available at >95% purity (HPLC) from Chiralix (Code CX80044) and at 98% purity from Nanjing Shizhou Biotechnology, with a molecular weight of 758.87 g/mol and molecular formula C₄₀H₅₀N₆O₉ . The compound is supplied as a research-grade biochemical reagent in quantities of 250 mg or 500 mg through ChemPep (CAT#181522), and has been previously distributed by Biosynth (discontinued at CymitQuimica) [1]. No CAS Registry Number has been assigned. In contrast, generic R110 substrates such as (Z-Arg)₂-R110 are available from multiple vendors with established lot-to-lot consistency data; procurement of Bis(H-Orn(Boc))-rhodamine 110 should include verification of purity by HPLC and identity by mass spectrometry upon receipt.

quality control purity specification procurement

Two-Step Cleavage Kinetics: Symmetric R110 Bis-Amides vs. Asymmetric Mono-Blocked Substrates

Bis(H-Orn(Boc))-rhodamine 110 is a symmetric bis-amide substrate that undergoes a two-step proteolytic cleavage mechanism: first to a fluorescent monoamide intermediate, then to free rhodamine 110 [1]. Published kinetic analyses of symmetric (peptide)₂-R110 substrates demonstrate that the apparent Km and kcat values derived from fluorescence progress curves can differ substantially from true kinetic parameters due to the contribution of the monoamide intermediate, which fluoresces at the same wavelength as the final product [2]. In contrast, asymmetric R110 substrates with one side blocked by a non-cleavable group (e.g., D-Proline) yield simpler Michaelis-Menten kinetics that directly report on a single cleavage event [1]. No direct kinetic comparison between Bis(H-Orn(Boc))-rhodamine 110 and an asymmetric ornithine-R110 analog was found in the literature.

enzyme kinetics Km determination bis-amide vs. mono-amide

Bis(H-Orn(Boc))-rhodamine 110 – High-Value Application Scenarios Based on Quantitative Evidence


High-Sensitivity Protease Activity Screening in Compound Libraries

Bis(H-Orn(Boc))-rhodamine 110 is appropriate for high-throughput screening campaigns where the ~3,500-fold fluorescence activation upon cleavage and up to 300-fold sensitivity advantage of the R110 scaffold over AMC-based substrates [6] can enable detection of weak enzymatic activity or low-abundance proteases. The red-shifted emission (529 nm) reduces interference from UV-absorbing library compounds compared to AMC substrates (460 nm emission) [4], improving assay robustness (Z'-factor) when screening large, diverse chemical collections.

Orthogonal Deprotection-Controlled Protease Activity Assays

The Boc protecting groups on the ornithine δ-amino positions can be selectively removed under mild acidic conditions (e.g., TFA) while leaving other protection (e.g., Cbz, Fmoc) intact [6]. This orthogonality enables multi-step experimental designs where protease substrate activation is temporally controlled by Boc deprotection, a strategy not accessible with Cbz-protected substrates such as (Z-Arg)₂-R110 which require hydrogenolysis or strong acid for deprotection [4]. This is particularly valuable for studying protease cascades or prodrug activation mechanisms.

Endpoint Fluorescence Assays Requiring Maximal Signal Output per Substrate Molecule

The symmetric bis-amide design of Bis(H-Orn(Boc))-rhodamine 110 allows both amide bonds to be cleaved, releasing free rhodamine 110 with maximal fluorescence yield per mole of substrate [6]. For endpoint assays where total signal intensity is prioritised over kinetic simplicity, this symmetric design provides higher cumulative fluorescence output compared to asymmetric mono-blocked R110 substrates that undergo only a single cleavage event. This makes the compound suitable for applications such as low-concentration protease contamination testing or diagnostic assay development where signal amplification is critical.

Ornithine-Specific Protease Profiling and Selectivity Studies

The ornithine residue in Bis(H-Orn(Boc))-rhodamine 110 provides a structural probe for proteases that may discriminate between ornithine and arginine or lysine at the P1 position. Published structure-activity relationship data for dipeptide R110 substrates show that P1 residue identity can alter enzyme selectivity by 360–820-fold [6]. Although direct kinetic characterisation of this specific substrate is lacking in the literature, researchers can employ Bis(H-Orn(Boc))-rhodamine 110 in comparative selectivity profiling panels alongside arginine-, lysine-, and citrulline-containing R110 substrates to map the P1 specificity of novel or uncharacterized proteases.

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